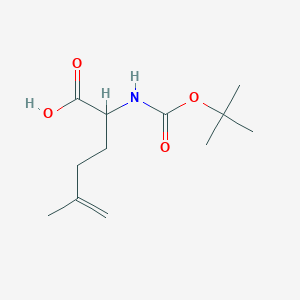

(R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid

Description

IUPAC Nomenclature and Systematic Classification

(R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is hex-5-enoic acid, a six-carbon unsaturated carboxylic acid with a double bond between carbons 5 and 6. The substituents include a tert-butoxycarbonyl (Boc) group attached to the amino moiety at position 2 and a methyl group at position 5. The stereochemical descriptor (R) specifies the configuration at the chiral center (C2), which is critical for distinguishing this enantiomer from its (S)-counterpart.

The Boc group, a common nitrogen-protecting group in peptide synthesis, is formally derived from tert-butoxycarbonyl chloride. Its inclusion in the nomenclature follows standard substitutive naming conventions, where the Boc group is treated as a substituent of the amino group. The full IUPAC name reflects the compound’s structural hierarchy: the carboxylic acid (-oic acid) as the principal functional group, the unsaturated hexene backbone (hex-5-enoic acid), and the Boc-protected amino group at position 2.

Molecular Architecture: Stereochemical Configuration and Conformational Analysis

The molecular architecture of this compound is defined by three key features: (1) the Boc-protected amino group, (2) the (R)-configuration at C2, and (3) the 5-methylhex-5-enoic acid backbone. The Boc group adopts a planar geometry due to resonance stabilization of the carbonyl group, which restricts rotation around the urethane bond (N–C=O). This rigidity influences the molecule’s overall conformation, favoring trans-amide configurations in peptide linkages.

The stereogenic center at C2 arises from the tetrahedral arrangement of substituents: a hydrogen atom, a carboxylic acid group, a Boc-protected amino group, and a methylene chain. X-ray crystallographic studies of analogous Boc-protected amino acids reveal that the (R)-configuration places the Boc group and carboxylic acid in a staggered conformation, minimizing steric clashes. The hex-5-enoic acid backbone introduces a double bond between C5 and C6, creating a planar, rigid segment that restricts rotational freedom. This unsaturation, combined with the methyl group at C5, imposes steric constraints that further stabilize specific conformers.

| Structural Feature | Impact on Conformation |

|---|---|

| Boc group | Restricts rotation at urethane bond, favoring trans-amide configurations |

| (R)-configuration | Positions Boc and carboxylic acid groups antiperiplanar |

| Hex-5-enoic acid backbone | Introduces rigidity via double bond |

| 5-methyl substituent | Enhances steric hindrance, stabilizing specific conformers |

Nuclear magnetic resonance (NMR) data for related compounds, such as δ values for the Boc methyl groups (1.2–1.4 ppm) and vinyl protons (5.1–5.3 ppm), corroborate these conformational preferences.

Comparative Structural Analysis with Related Boc-Protected Amino Acid Derivatives

This compound belongs to a broader class of Boc-protected amino acids, which are widely used in peptide synthesis. Its structural uniqueness lies in the combination of the hex-5-enoic acid backbone and the 5-methyl substituent, distinguishing it from simpler derivatives like Boc-D-leucine or Boc-D-valine.

| Compound | Key Structural Differences | Functional Implications |

|---|---|---|

| Boc-D-leucine | Branched isobutyl side chain at C2 | Higher hydrophobicity |

| Boc-D-valine | Shorter isopropyl side chain at C2 | Reduced steric bulk |

| Boc-D-alanine | No side chain at C2 | Increased flexibility |

| This compound | Unsaturated C5–C6 bond, methyl at C5 | Conformational rigidity, enhanced reactivity |

The double bond in the hex-5-enoic acid moiety enables conjugate addition reactions, a feature absent in saturated analogs. For example, the vinyl group can participate in Michael additions or Diels-Alder reactions, expanding its utility in synthesizing peptidomimetics. The methyl group at C5 further differentiates this compound from unsubstituted hexenoic acid derivatives, as evidenced by its distinct NMR signals (e.g., δ 1.69 ppm for the methyl protons in related structures).

In contrast to Boc-D-leucine, which adopts a globular conformation due to its branched side chain, this compound exhibits an elongated geometry. This structural disparity impacts its solubility and intermolecular interactions, as demonstrated by comparative chromatographic analyses. The compound’s unique architecture makes it particularly valuable in designing constrained peptides, where backbone rigidity is essential for stabilizing specific secondary structures.

Structure

3D Structure

Properties

Molecular Formula |

C12H21NO4 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid |

InChI |

InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h9H,1,6-7H2,2-5H3,(H,13,16)(H,14,15) |

InChI Key |

XIWUKCHYUNMNFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for synthesizing (R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid. This approach involves anchoring the growing peptide chain to an insoluble resin, allowing sequential addition of protected amino acids. The Boc (tert-butoxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). Key advantages include automation compatibility and high purity yields (75–90%) due to efficient washing steps.

Reaction Conditions:

- Resin: Wang or Rink amide resin

- Coupling agents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N'-Diisopropylcarbodiimide)

- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

- Deprotection: 20–30% TFA in DCM.

Solution-Phase Synthesis

Solution-phase synthesis offers flexibility for small-scale production. This method involves preparing fully protected peptide segments in organic solvents (e.g., THF or ethyl acetate), followed by condensation reactions. The Boc group is retained until final deprotection, ensuring minimal side reactions. Yields typically range from 65–80%, with purification achieved via column chromatography.

Key Steps:

- Boc Protection: Reaction of the amino acid with di-tert-butyl dicarbonate in dichloromethane.

- Coupling: Use of DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as activating agents.

- Deprotection: Acidic hydrolysis with HCl in dioxane or TFA.

Cross-Metathesis Approach

A scalable strategy employs olefin cross-metathesis to construct the hex-5-enoic acid backbone. This method, reported in source, utilizes Grubbs catalyst (2nd generation) to facilitate the reaction between allyl glycine derivatives and methyl acrylate. The process achieves high enantiomeric purity (>98% ee) and yields of 76–85% after purification.

Procedure Overview:

- Petasis Reaction: Synthesis of δ-amino acids via three-component coupling.

- Cross-Metathesis: Reaction with methyl acrylate under inert atmosphere.

- Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) to saturate double bonds if required.

Enzymatic Resolution

Enzymatic methods resolve racemic mixtures to obtain the (R)-enantiomer. Lipases or esterases selectively hydrolyze specific stereoisomers, achieving enantiomeric excess (ee) >99%. For example, Candida antarctica lipase B (CAL-B) catalyzes the hydrolysis of methyl esters, enriching the desired (R)-configuration.

Optimized Conditions:

- Substrate: Racemic methyl ester of 5-methylhex-5-enoic acid

- Enzyme: CAL-B (10–15 wt%)

- Solvent: Phosphate buffer (pH 7.0) at 37°C

- Yield: 45–55% (theoretical maximum 50% for resolution).

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Large-scale SPPS with automated reactors and continuous flow systems is common. A notable example involves:

- Continuous Flow Deprotection: Thermal removal of Boc groups at 150–230°C in methanol or trifluoroethanol, achieving >90% conversion without acid catalysts.

- Crystallization: Isolation via anti-solvent addition (e.g., hexane) to precipitate the product.

Table 1: Comparison of Preparation Methods

| Method | Yield (%) | Purity (%) | Enantiomeric Excess (ee) | Scale Suitability |

|---|---|---|---|---|

| SPPS | 75–90 | >95 | >99 | Lab to Industrial |

| Solution-Phase | 65–80 | 85–90 | 90–95 | Small-Scale |

| Cross-Metathesis | 76–85 | >98 | >98 | Multi-Gram |

| Enzymatic Resolution | 45–55 | 90–95 | >99 | Lab-Scale |

| Industrial SPPS | 80–90 | >95 | >99 | Large-Scale |

Characterization and Quality Control

Critical characterization steps include:

- NMR Spectroscopy: Confirmation of Boc group integration (δ 1.4 ppm for tert-butyl) and double bond geometry (J = 10–12 Hz for trans).

- HPLC Analysis: Chiral columns (e.g., Chiralpak IA) verify enantiomeric purity.

- Mass Spectrometry: ESI-MS confirms molecular weight (243.3 g/mol).

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Substitution reactions often involve the use of strong acids like trifluoroacetic acid for Boc deprotection.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in chemical processes. Its molecular formula is , with a molecular weight of approximately 243.3 g/mol. The double bond in its hexenoic acid moiety contributes to its unique reactivity profile, making it a versatile building block in peptide synthesis and other applications.

Peptide Synthesis

One of the primary applications of (R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid is as a building block in peptide synthesis. It is utilized in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methods:

- Solid-Phase Peptide Synthesis (SPPS) : This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The Boc group allows for easy deprotection under mild acidic conditions, facilitating the formation of peptide bonds.

- Solution-Phase Synthesis : In this method, fully protected peptide segments are prepared and condensed in organic solvents, allowing for greater flexibility in reaction conditions and purification.

Drug Development

The compound plays a crucial role in developing peptide-based drugs and therapeutic agents. Its ability to form stable peptides makes it valuable for creating drugs targeting specific biological pathways or diseases. The unique structural features of this compound enable the design of novel compounds with enhanced biological activity .

Biological Research

In biological research, this compound aids in studying protein structure and function as well as enzyme-substrate interactions. Its incorporation into peptides allows researchers to investigate how modifications affect biological activity, providing insights into enzyme mechanisms and protein folding .

Case Studies

Mechanism of Action

The mechanism of action of Boc-D-5,6-Dehydrohomoleucine primarily involves its role as a building block in peptide synthesis . The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions . Upon deprotection, the amino group can participate in peptide bond formation, allowing for the assembly of complex peptides and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares (R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid with four analogs derived from literature and commercial catalogs:

Key Comparative Insights

Backbone Length and Unsaturation

- The hex-5-enoic acid backbone in the target compound provides greater conformational flexibility compared to pent-4-enoic acid (C₁₀H₁₇NO₄), which has a shorter chain and earlier unsaturation . This difference may influence interactions with hydrophobic binding pockets in enzyme targets.

Substituent Effects

- The 4-iodophenyl substituent in (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid (C₁₄H₁₇INO₄) introduces heavy-atom halogens, which are advantageous in X-ray crystallography but may increase toxicity .

- The trifluoromethyl group in C₁₂H₁₈F₃NO₄ significantly elevates electronegativity and metabolic stability compared to the target compound’s methyl group, making it suitable for prolonged in vivo activity .

Stereochemical Considerations

- The (R)-configuration in the target compound contrasts with the (S)-isomer of the iodophenyl analog. Chirality directly impacts bioactivity; for example, (S)-configured inhibitors in showed distinct enzyme-binding profiles compared to (R)-forms .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid, commonly referred to as Boc-amino acid, is an important amino acid derivative utilized in peptide synthesis and various biological applications. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group and a double bond in the hexenoic acid moiety, contributes to its reactivity and biological activity.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.3 g/mol

- CAS Number : 219819-76-8

- IUPAC Name : (2R)-2-[(tert-butoxycarbonyl)amino]-5-hexenoic acid

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. This compound is utilized extensively in the pharmaceutical industry for the development of peptide-based drugs and therapeutic agents. Its applications extend to:

- Peptide Synthesis : The compound serves as a versatile building block in synthesizing peptides, which are crucial for various biological functions.

- Enzyme Studies : It aids in studying enzyme-substrate interactions, providing insights into protein structure and function.

- Therapeutics Development : The compound's unique properties allow for the design of novel therapeutic agents targeting specific biological pathways.

Comparative Analysis with Related Compounds

The following table summarizes key structural and functional differences between this compound and its related compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| (S)-2-((tert-butoxycarbonyl)amino)-5-methylhex-5-enoic acid | 1369532-07-9 | Enantiomer with opposite stereochemistry |

| Boc-D-Leucine | 13993-53-6 | Lacks double bond; simpler structure |

| Boc-D-Valine | 13814-96-3 | Another Boc-protected amino acid |

| Boc-D-Alanine | 10233-13-3 | Smaller side chain compared to 5-methylhexene |

The presence of a double bond in this compound enhances its reactivity compared to simpler Boc-protected amino acids like Boc-D-Leucine and Boc-D-Alanine.

Research Findings and Case Studies

Recent research has highlighted the significance of this compound in various studies:

- Peptide Therapeutics : A study demonstrated that peptides synthesized using this compound exhibited enhanced bioactivity against specific cancer cell lines, indicating its potential in cancer therapy.

- Protein Interaction Studies : Research employing this compound has provided insights into enzyme mechanisms, revealing how modifications at the amino acid level can influence enzyme activity and specificity.

- Synthetic Methodologies : Various synthetic routes have been developed for producing this compound, emphasizing its importance in organic synthesis and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.